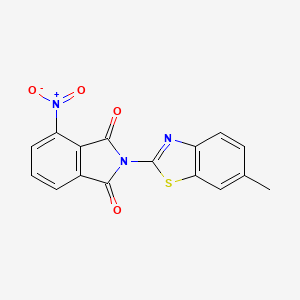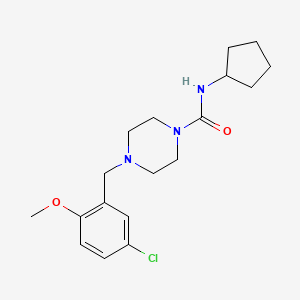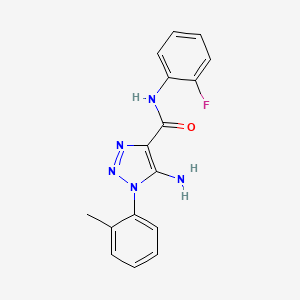
2-(6-methyl-1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-(6-methyl-1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione, commonly known as MBND, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBND is a yellow powder that is sparingly soluble in water and has a molecular weight of 353.34 g/mol.
Mécanisme D'action
The mechanism of action of MBND is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, MBND can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
MBND has been shown to have both biochemical and physiological effects. Biochemically, MBND has been found to induce DNA damage and inhibit the activity of DNA topoisomerase II. Physiologically, MBND has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MBND is its versatility, as it can be easily synthesized and incorporated into various materials and compounds. Additionally, MBND has shown promising results as a potential anticancer agent, making it a valuable tool for cancer research. However, one of the limitations of MBND is its low solubility in water, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are several future directions for MBND research, including:
1. Developing more efficient synthesis methods to improve the yield of MBND and reduce the cost of production.
2. Investigating the potential of MBND as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders.
3. Exploring the use of MBND in the development of novel materials for organic electronics and optoelectronics.
4. Studying the mechanism of action of MBND in more detail to better understand its potential therapeutic applications.
5. Investigating the potential of MBND as a diagnostic tool for cancer, based on its ability to selectively induce apoptosis in cancer cells.
In conclusion, MBND is a versatile and promising compound that has potential applications in various fields, including materials science, organic electronics, and medicinal chemistry. Its ability to induce apoptosis in cancer cells makes it a valuable tool for cancer research, and its versatility makes it a valuable building block for the synthesis of novel materials and compounds. Future research on MBND is likely to yield exciting new insights and applications for this compound.
Applications De Recherche Scientifique
MBND has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and medicinal chemistry. In materials science, MBND has been used as a building block for the synthesis of novel organic semiconductors with high charge carrier mobility. In organic electronics, MBND has been incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to improve their performance. In medicinal chemistry, MBND has shown promising results as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-(6-methyl-1,3-benzothiazol-2-yl)-4-nitroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O4S/c1-8-5-6-10-12(7-8)24-16(17-10)18-14(20)9-3-2-4-11(19(22)23)13(9)15(18)21/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLPQOUQRNJFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-methylphenyl){3-[(2-methylphenyl)amino]propyl}amine](/img/structure/B4718065.png)
![1-({1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(2-methylbenzyl)piperazine](/img/structure/B4718069.png)
![N-[2-chloro-4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4718088.png)

![N-1,3-benzodioxol-5-yl-N'-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]urea](/img/structure/B4718103.png)


![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4718120.png)
![methyl ({5-[2-(2-fluorobenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4718123.png)
![2-{[4-(2-isopropyl-5-methylphenoxy)-2-butyn-1-yl]thio}pyrimidine](/img/structure/B4718125.png)

![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4718135.png)
![(2-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-2-oxoethoxy)acetic acid](/img/structure/B4718147.png)
